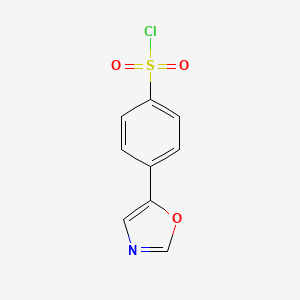

4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

Description

The exact mass of the compound 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUTLAPXWBIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380059 | |

| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-66-4 | |

| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, details experimental protocols, and presents relevant data for researchers in the field of medicinal chemistry and drug discovery.

Introduction

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and an oxazole moiety. This unique combination makes it a valuable building block for the synthesis of a wide range of sulfonamide derivatives, which are of significant interest in drug development due to their diverse biological activities. Notably, this compound has been utilized in the synthesis of potent enzyme inhibitors.

Synthetic Pathways

The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride can be approached through two primary retrosynthetic strategies. The first involves the initial formation of the 5-phenyloxazole core, followed by chlorosulfonation of the phenyl ring. The second strategy entails the diazotization of a corresponding aniline precursor, followed by a sulfonyl chloride formation reaction.

A plausible and commonly employed pathway is the chlorosulfonation of a pre-synthesized 5-phenyloxazole. This method offers a direct route to the desired product.

Pathway 1: Chlorosulfonation of 5-Phenyloxazole

This pathway consists of two main stages: the synthesis of the 5-phenyloxazole intermediate and its subsequent chlorosulfonation.

Stage 1: Synthesis of 5-Phenyloxazole

The Van Leusen oxazole synthesis is a well-established and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Stage 2: Chlorosulfonation of 5-Phenyloxazole

The introduction of the sulfonyl chloride group onto the phenyl ring of 5-phenyloxazole is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Below is a logical workflow for this synthetic approach.

Experimental Protocols

General Protocol for Van Leusen Oxazole Synthesis

This procedure describes the formation of a 5-substituted oxazole from an aldehyde and TosMIC.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Methanol)

Procedure:

-

To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.0 - 1.2 eq) in methanol, add the base (2.0 - 2.5 eq) portionwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

General Protocol for Chlorosulfonation of an Aromatic Compound

This procedure outlines the introduction of a sulfonyl chloride group onto an aromatic ring. Extreme caution must be exercised when handling chlorosulfonic acid as it is highly corrosive and reacts violently with water.

Materials:

-

Aromatic substrate (e.g., 5-Phenyloxazole)

-

Chlorosulfonic acid

-

Inert solvent (optional, e.g., dichloromethane)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool the aromatic substrate (1.0 eq), optionally dissolved in an inert solvent, to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0 - 5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data

Specific yield and purity data for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride are not available in the reviewed literature. However, for analogous reactions, the following can be expected:

| Reaction Stage | Typical Yield Range (%) | Notes |

| Van Leusen Oxazole Synthesis | 60 - 90 | Yield is substrate-dependent. |

| Chlorosulfonation | 50 - 80 | Can be influenced by the reactivity of the aromatic substrate and reaction conditions. |

Logical Relationships in Synthesis

The synthesis of the target molecule relies on a sequence of well-established organic reactions. The successful formation of the oxazole ring is a prerequisite for the subsequent chlorosulfonation.

Conclusion

The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a multi-step process that can be achieved through established synthetic methodologies. While a specific, detailed protocol is not publicly available, this guide provides a robust framework based on analogous reactions, enabling skilled researchers to develop a viable synthetic route. The Van Leusen oxazole synthesis followed by chlorosulfonation represents a logical and feasible approach. The development of a precise and optimized protocol will require experimental investigation to determine the ideal reaction conditions and maximize yields. This key intermediate will continue to be a valuable tool for the discovery and development of novel therapeutic agents.

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Characterized by a benzenesulfonyl chloride moiety substituted with an oxazole ring, this compound serves as a critical intermediate for the synthesis of a variety of sulfonamide derivatives. Its reactive sulfonyl chloride group allows for facile reaction with nucleophiles, making it a versatile building block for creating libraries of compounds for drug discovery. This guide provides a summary of its known physicochemical properties, general synthetic strategies, and potential applications, particularly in the development of enzyme inhibitors.

Physicochemical Properties

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is an off-white to yellow-brown solid at room temperature.[1] Due to the electrophilic nature of the sulfonyl chloride group, it is sensitive to moisture and should be stored in a dry, inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid.[1][2] Key quantitative data, including experimental and predicted values, are summarized in the table below.

| Property | Value | Source |

| CAS Number | 337508-66-4 | [3] |

| Molecular Formula | C₉H₆ClNO₃S | [3][4] |

| Molecular Weight | 243.67 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 101-104 °C | |

| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.46 ± 0.10 | [1] |

| XlogP (Predicted) | 2.0 | [4] |

Synthesis and Reactivity

Experimental Protocols: General Synthetic Strategies

Step 1: Formation of the 5-Aryl-1,3-Oxazole Ring The formation of the oxazole ring is a cornerstone of the synthesis. Two classical methods are generally applicable:

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino ketone.[1] The reaction is typically promoted by strong acids such as concentrated sulfuric acid.[1]

-

Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to construct the oxazole ring.[5]

Step 2: Chlorosulfonation Once the 5-phenyl-1,3-oxazole intermediate is obtained, the sulfonyl chloride group is introduced onto the para-position of the benzene ring. This is a standard electrophilic aromatic substitution.

-

Methodology: The reaction is typically carried out by treating the 5-phenyl-1,3-oxazole with an excess of chlorosulfonic acid (ClSO₃H) at controlled, low temperatures (e.g., 0-10 °C).[3][6] The reaction mixture is then carefully quenched by pouring it onto ice, causing the product to precipitate. The crude product is then collected by filtration, washed, and purified, typically by recrystallization.

Core Reactivity

The primary site of reactivity is the sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[6] This reactivity is the basis for its utility as a building block in medicinal chemistry.

Logical Workflow for Synthesis and Application

The logical progression from starting materials to a potential therapeutic application for this compound involves synthesis, derivatization, and biological screening. The following diagram illustrates this workflow.

Caption: General workflow from synthesis to biological evaluation.

Potential Applications and Signaling Pathways

Derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, particularly the resulting sulfonamides, are of high interest as potential enzyme inhibitors. The benzenesulfonamide scaffold is a well-established pharmacophore known to target metalloenzymes, with the sulfonamide group acting as a key zinc-binding moiety.[7]

Carbonic Anhydrase Inhibition

A primary target for benzenesulfonamide-based drugs is the carbonic anhydrase (CA) enzyme family.[7] CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, including pH regulation, fluid balance, and bone resorption.[2]

Inhibition of specific CA isoforms is a therapeutic strategy for several conditions:

-

Glaucoma: Inhibition of CA isoform II (CA II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[8]

-

Cancer: Some CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are involved in regulating tumor pH, contributing to cancer cell survival and proliferation. Their inhibition is an active area of anticancer drug research.[9]

-

Epilepsy & Acute Mountain Sickness: Systemic CA inhibitors are also used for their effects on the central nervous system and acid-base balance.[10]

The diagram below illustrates the role of Carbonic Anhydrase II in the eye and its inhibition as a mechanism for treating glaucoma.

Caption: Inhibition of CA II to reduce intraocular pressure.

Given that structurally related oxazole-benzenesulfonamides have shown potent inhibitory activity against carbonic anhydrases, it is highly probable that 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a valuable precursor for the synthesis of novel CA inhibitors.[8][11]

Safety and Handling

As a sulfonyl chloride, this compound is corrosive and will cause severe skin burns and eye damage. It is harmful if swallowed. Upon contact with water or moisture, it can hydrolyze to release hydrochloric acid. Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.[1]

References

- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]

- 4. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride (CAS Number: 337508-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive sulfonyl chloride group appended to a phenyl-oxazole scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The oxazole ring is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to participate in various biological interactions. The benzenesulfonamide moiety, which can be readily formed from the sulfonyl chloride, is a classic zinc-binding group, making this class of compounds potent inhibitors of metalloenzymes.

This technical guide provides a comprehensive overview of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, including its physicochemical properties, a detailed synthesis protocol, and its primary applications as a precursor for the development of kinase and carbonic anhydrase inhibitors. Experimental workflows and relevant signaling pathways are also detailed to provide a practical resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 337508-66-4 | [1] |

| Molecular Formula | C₉H₆ClNO₃S | [1] |

| Molecular Weight | 243.67 g/mol | [1] |

| IUPAC Name | 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | [2] |

| Synonyms | 4-(5-Oxazolyl)benzenesulfonyl chloride | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 101 °C | [3] |

| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [3] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [3] |

Synthesis and Characterization

The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is not extensively detailed in publicly available literature. However, based on general synthetic strategies for analogous compounds, a plausible multi-step synthesis is outlined below. This protocol is a representative example and may require optimization.

Experimental Protocol: Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride

Step 1: Synthesis of 4-(1,3-oxazol-5-yl)aniline

A common route to form the oxazole ring is via a condensation reaction.

-

Reagents: 4-aminobenzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate.

-

Procedure:

-

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 4-(1,3-oxazol-5-yl)aniline.

-

Step 2: Diazotization of 4-(1,3-oxazol-5-yl)aniline

-

Reagents: 4-(1,3-oxazol-5-yl)aniline, hydrochloric acid, sodium nitrite.

-

Procedure:

-

Suspend 4-(1,3-oxazol-5-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Step 3: Sulfonyl Chloride Formation (Sandmeyer-type reaction)

-

Reagents: Diazonium salt solution from Step 2, sulfur dioxide, copper(I) chloride, acetic acid.

-

Procedure:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid, and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 2 to the sulfur dioxide solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

-

Spectroscopic Characterization (Predicted and Analogous Data)

While specific spectral data for 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is scarce, data for the isomeric 4-(1,3-oxazol-4-yl)benzenesulfonyl chloride can be used as a reference.[4]

Table 2: Representative Spectroscopic Data

| Technique | Expected/Analogous Data |

| ¹H NMR | Aromatic protons (benzenoid and oxazole) are expected to resonate in the δ 7.5–8.5 ppm region. |

| ¹³C NMR | Carbon atoms of the oxazole ring are anticipated between δ 140–160 ppm, with the sulfonyl-bearing carbon around δ 125 ppm. |

| IR (cm⁻¹) | Strong absorption bands are expected around 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch). |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 243.67, with characteristic fragments corresponding to the loss of Cl and SO₂Cl. |

Applications in Drug Discovery

The primary utility of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride lies in its role as a versatile building block for the synthesis of targeted therapeutic agents. Its derivatives have shown promise as inhibitors of two major classes of enzymes: protein kinases and carbonic anhydrases.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The sulfonamide moiety derived from 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

A patent for the use of pyrazole derivatives as kinase inhibitors mentions 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride as a key intermediate in the synthesis of these inhibitors.

While quantitative data for the parent sulfonyl chloride is not available, a derivative, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea (AC220), which shares structural similarities, has been identified as a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with an IC₅₀ in the low nanomolar range.

Table 3: Representative Kinase Inhibition Data for an Analogous Compound Scaffold

| Kinase Target | IC₅₀ (nM) | Cell Line | Reference |

| FLT3 | < 1 | MV4-11 |

The following diagram illustrates a generic signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3, which can be targeted by inhibitors derived from 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways. The sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits CAs. Derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride are being explored as potent and selective CA inhibitors for conditions like glaucoma and certain types of cancer.

Studies on a series of benzenesulfonamides incorporating a 1,2,3-triazole moiety (structurally related to the oxazole ring) have demonstrated potent inhibition of various human carbonic anhydrase (hCA) isoforms.

Table 4: Representative Carbonic Anhydrase Inhibition Data for Analogous Compounds

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Analog 1 | 41.5 | 30.1 | 1.5 | 0.8 | [6] |

| Analog 2 | 1500 | 755 | 38.9 | 12.4 | [6] |

In hypoxic tumors, the overexpression of CA IX and CA XII contributes to an acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibitors derived from 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride can counteract this effect.

Caption: Role of CA IX in the Tumor Microenvironment.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the biological activity of compounds derived from 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for a Carbonic Anhydrase Inhibition Assay.

Conclusion

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its utility as a precursor to potent kinase and carbonic anhydrase inhibitors makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The information provided in this technical guide, including synthesis strategies, potential biological targets, and experimental workflows, serves as a comprehensive resource to facilitate further research and development of new chemical entities based on this promising scaffold. Further exploration and detailed biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential.

References

- 1. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 3. Patents - Citing Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]

- 5. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride

An In-depth Technical Guide to the Structure Elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key intermediate in medicinal chemistry. The document details the spectroscopic data and experimental protocols used to confirm the molecule's structure.

Molecular Structure and Properties

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic compound with the molecular formula C₉H₆ClNO₃S and a molecular weight of 243.67 g/mol .[1] Its structure consists of a benzenesulfonyl chloride moiety substituted at the para position with a 1,3-oxazole ring. The sulfonyl chloride group is a reactive functional group, making this compound a valuable building block in the synthesis of various sulfonamide derivatives with potential therapeutic applications.

Below is a diagram illustrating the chemical structure of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, with atoms numbered for reference in the NMR spectral assignments.

Caption: Chemical structure of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride with atom numbering.

Spectroscopic Data for Structure Elucidation

The structural confirmation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR | Data |

| Chemical Shift (δ ppm) | Multiplicity |

| 7.50 - 8.50 | m |

| 8.10 - 8.30 | s |

| ¹³C NMR | Data |

| Chemical Shift (δ ppm) | Assignment |

| ~125 | C-SO₂Cl (C1') |

| 140 - 160 | Oxazole-C (C2, C4, C5) |

Note: The provided NMR data is based on typical chemical shift ranges for similar structures. Precise, experimentally determined values with coupling constants would be required for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1360 | Strong | S=O Asymmetric Stretch |

| ~1170 | Strong | S=O Symmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 243.67 | - | [M]⁺ (Molecular Ion) |

| 208.67 | - | [M-Cl]⁺ |

| 179.67 | - | [M-SO₂]⁺ |

| 144.61 | - | [M-SO₂Cl]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

Synthesis

A general method for the synthesis of similar aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aryl-oxazole precursor.

Materials:

-

5-(4-aminophenyl)-1,3-oxazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid in an ice bath.

-

Slowly add 5-(4-aminophenyl)-1,3-oxazole to the cooled chlorosulfonic acid while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the .

Caption: Workflow for the structure elucidation of the target compound.

This technical guide provides a foundational understanding of the methods and data involved in the . For definitive structural confirmation, it is essential to rely on experimentally obtained, high-resolution spectroscopic data.

References

The Emerging Potential of Oxazole-Containing Sulfonyl Chlorides in Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of oxazole-containing sulfonyl chlorides and their derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds as potential therapeutic agents. The inherent reactivity of the sulfonyl chloride moiety, combined with the diverse pharmacological properties of the oxazole nucleus, presents a compelling avenue for the development of next-generation covalent inhibitors targeting a range of diseases, including cancer and microbial infections.

Introduction: The Oxazole Scaffold and the Reactive Potential of Sulfonyl Chlorides

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets.[1] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, or lysine.[3] This covalent modification can lead to irreversible inhibition of enzyme activity, offering a powerful mechanism for therapeutic intervention.[3] While much of the existing research has focused on the biological evaluation of the more stable sulfonamide derivatives, the latent biological activity of the sulfonyl chloride precursors is a topic of growing interest.

Synthesis of Oxazole-Containing Sulfonyl Chlorides

A key intermediate for the synthesis of many biologically active oxazole sulfonamides is the corresponding oxazole sulfonyl chloride. A general synthetic route to a pivotal benzenesulfonyl chloride intermediate has been described, starting from readily available acetophenone.[4] This multi-step synthesis involves bromination, formation of a primary amine salt via the Delépine reaction, acylation, cyclization to form the oxazole ring, and finally, chlorosulfonation to yield the desired sulfonyl chloride.[4]

Below is a generalized workflow for the synthesis of an oxazole-containing sulfonyl chloride intermediate.

Caption: General workflow for the synthesis of an oxazole-containing sulfonyl chloride.

Biological Activities and Therapeutic Targets

While direct biological testing of oxazole-containing sulfonyl chlorides is not extensively reported, the potent activities of their sulfonamide derivatives provide strong evidence for the potential of the parent compounds. The primary mechanism of action is believed to be the covalent modification of biological targets, leading to the inhibition of their function.[3]

Anticancer Activity

A significant body of research has focused on oxazole-sulfonamide derivatives as potent inhibitors of tubulin polymerization.[4][5] These compounds have been shown to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4][6] The disruption of microtubule function is a clinically validated strategy in cancer therapy.

The signaling pathway affected by these tubulin-targeting agents is illustrated below.

Caption: Inhibition of tubulin polymerization by oxazole-sulfonyl derivatives.

Derivatives of oxazole-containing sulfonyl compounds have also demonstrated activity against other cancer-related targets. For instance, some 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles have been identified as potential DNA topoisomerase IIβ inhibitors.[7]

Table 1: Anticancer Activity of Oxazole-Sulfonyl Derivatives

| Compound Class | Cancer Cell Lines | Activity Metric | Value Range | Reference |

| 1,3-Oxazole Sulfonamides | Leukemia | GI₅₀ | 44.7 nM - 0.655 µM | [4] |

| 1,3-Oxazole Sulfonamides | NCI-60 Panel | GI₅₀ | Low µM to nM | [4] |

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | NCI-60 Panel | GI₅₀ | 5.37 µM | [8] |

| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazoles | NCI-60 Panel | GI₅₀ | 1.64 - 1.86 µM | [7] |

| 5-(4H)-Oxazolone-Based Sulfonamides | HepG2 (Liver Cancer) | IC₅₀ | 6.39 - 8.53 µg/mL | [3] |

| 5-(4H)-Oxazolone-Based Sulfonamides | PC3 (Prostate Cancer) | IC₅₀ | 7.27 µg/mL | [3] |

Antimicrobial Activity

Oxazole-containing sulfonamides have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The mechanism of action is likely related to the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Oxazole-Sulfonyl Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 5-(4H)-Oxazolone-Based Sulfonamides | Aspergillus niger | MIC | 4 | [3] |

| 5-(4H)-Oxazolone-Based Sulfonamides | Candida albicans | MIC | 2 | [3] |

| 5-(4H)-Oxazolone-Based Sulfonamides | Gram-positive bacteria | MIC | Broad Spectrum | [3] |

| 5-(4H)-Oxazolone-Based Sulfonamides | Gram-negative bacteria | MIC | Broad Spectrum | [3] |

Experimental Protocols

Synthesis of a Representative Oxazole-Containing Sulfonyl Chloride

The following protocol is adapted from the synthesis of 4-(2-(cyclopropanecarboxamido)-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride.[4]

-

Bromination of Acetophenone: To a solution of acetophenone in a suitable solvent such as MTBE, add bromine at room temperature.

-

Delépine Reaction: The resulting α-bromoketone is reacted with hexamethylenetetramine in chloroform, followed by treatment with concentrated hydrochloric acid in ethanol to yield the primary amine salt.

-

Acylation: The amine salt is then acylated using an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) in the presence of a base like triethylamine in dichloromethane.

-

Cyclization to Oxazole: The resulting amide is cyclized to the corresponding 1,3-oxazole by refluxing with phosphoryl chloride (POCl₃).

-

Chlorosulfonation: The oxazole intermediate is reacted with chlorosulfonic acid and thionyl chloride to afford the final benzenesulfonyl chloride derivative.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[4][6]

-

Preparation: Reconstitute purified tubulin in a glutamate-based buffer.

-

Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Analysis: Compare the polymerization curves of the test compounds to the controls to determine their inhibitory or stabilizing effects.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer activity of compounds against 60 different human cancer cell lines.[4]

-

Compound Treatment: The test compound is added to the cell lines at a single high concentration (e.g., 10 µM).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).

-

Growth Inhibition Assessment: The percentage of cell growth is determined using a sulforhodamine B (SRB) assay.

-

Five-Dose Assay: For compounds showing significant growth inhibition, a five-dose response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The general workflow for the biological evaluation of these compounds is depicted below.

Caption: General workflow for biological evaluation of oxazole-sulfonyl compounds.

Conclusion and Future Directions

Oxazole-containing sulfonyl chlorides and their derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their ability to act as covalent inhibitors offers a distinct advantage in terms of potency and duration of action. The demonstrated anticancer and antimicrobial activities of the sulfonamide derivatives strongly suggest that the parent sulfonyl chlorides are biologically active entities worthy of further investigation. Future research should focus on the direct biological evaluation of a wider range of oxazole-containing sulfonyl chlorides to establish clear structure-activity relationships. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride, a heterocyclic sulfonyl chloride, has emerged as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its primary application as a key intermediate in the development of potent enzyme inhibitors. Particular focus is given to its role in the synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, a class of compounds with therapeutic potential in antiviral and immunosuppressive applications. This document consolidates available data, presents experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The discovery of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is intrinsically linked to the broader exploration of oxazole-containing compounds in drug discovery. While the precise date of its first synthesis is not prominently documented in publicly available literature, its significance grew with the investigation of phenyl-oxazole scaffolds as bioisosteres for other aromatic systems in active pharmaceutical ingredients. The 4-(1,3-oxazol-5-yl)phenyl moiety has been identified as a crucial component in a series of potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo biosynthesis of guanine nucleotides.[1] The development of inhibitors targeting IMPDH has been a key strategy in the creation of antiviral and immunosuppressive drugs.[2] Consequently, 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, with the CAS number 337508-66-4, became a valuable intermediate for the synthesis of these targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride

| Property | Value | Reference |

| CAS Number | 337508-66-4 | [3] |

| Molecular Formula | C₉H₆ClNO₃S | [3] |

| Molecular Weight | 243.67 g/mol | [3] |

| Appearance | Solid, yellow-brown | [4] |

| Melting Point | 101 - 104 °C | [4] |

| Purity | 97% (typical) | [4] |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below, which involves the van Leusen oxazole synthesis followed by chlorosulfonation.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of the core 5-phenyl-1,3-oxazole structure, followed by the introduction of the sulfonyl chloride group.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 4. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride 97%, 1g Maybridge [vietchem.com.vn]

An In-depth Technical Guide on the Reactivity Profile of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and key applications of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. This heterocyclic compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of targeted therapeutic agents, including selective cyclooxygenase-2 (COX-2) inhibitors and various kinase inhibitors. This document details its physicochemical properties, spectroscopic profile, and core reactivity, with a focus on nucleophilic substitution reactions. Experimental protocols for its synthesis and representative reactions are provided, alongside an exploration of the signaling pathways associated with its derivatives.

Chemical Properties and Spectroscopic Profile

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is an organic compound featuring a benzene ring substituted at the para position with a 1,3-oxazole ring and a sulfonyl chloride functional group. The presence of the electrophilic sulfonyl chloride group and the aromatic oxazole moiety defines its chemical reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 337508-66-4 | [1][2] |

| Molecular Formula | C₉H₆ClNO₃S | [1][2] |

| Molecular Weight | 243.67 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 101 °C | [2] |

| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.46 ± 0.10 | [2] |

| XlogP (Predicted) | 2.0 | [3] |

Spectroscopic Data Summary:

Table 2: Predicted and Analogous Spectroscopic Data

| Spectroscopy | Predicted/Analogous Data | Interpretation |

| ¹H NMR | Aromatic protons: δ 7.5–8.5 ppm; Oxazole protons: δ 8.1–8.3 ppm.[4] | The downfield chemical shifts are indicative of protons attached to aromatic and heteroaromatic rings. |

| ¹³C NMR | Sulfonyl-attached carbon: ~δ 125 ppm; Oxazole carbons: δ 140–160 ppm.[4] | The chemical shifts are characteristic of carbons in electron-deficient aromatic and heteroaromatic systems. |

| IR Spectroscopy | Strong absorption bands at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).[4] | These two strong bands are the characteristic signature of the sulfonyl group. |

| Mass Spectrometry | Predicted [M+H]⁺: m/z 243.98298.[3] Characteristic fragments would be expected from the loss of Cl and SO₂Cl. | The molecular ion peak confirms the molecular weight, and fragmentation patterns can elucidate the structure. |

Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a multi-step process that typically involves the initial formation of the 4-(1,3-oxazol-5-yl)phenyl core, followed by sulfonation and subsequent chlorination.

General Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:

Caption: General synthetic workflow for 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

Detailed Experimental Protocol (Exemplary)

While a specific protocol for the title compound is not widely published, a representative procedure can be adapted from the synthesis of analogous compounds[4][5].

Step 1: Synthesis of the 4-(1,3-oxazol-5-yl)aniline precursor. This step can be achieved through various methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or from α-haloketones and amides[6].

Step 2: Diazotization of 4-(1,3-oxazol-5-yl)aniline. A solution of 4-(1,3-oxazol-5-yl)aniline in a mixture of acetic acid and propionic acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 10 °C to form the diazonium salt.

Step 3: Sulfonyl Chloride Formation. The solution of the diazonium salt is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

Step 4: Work-up and Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and dried. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Reactivity Profile

The reactivity of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The most common reaction of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.

Caption: Nucleophilic substitution reactions of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.

Reaction with Amines (Sulfonamide Formation): This is the most significant reaction in the context of drug development. Primary and secondary amines readily react with 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine, to yield the corresponding sulfonamides[7]. This reaction is often high-yielding[8].

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols can act as nucleophiles to form sulfonate esters.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed by water to form the corresponding sulfonic acid[5]. This reaction is generally slower than the reaction with amines.

Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of a sulfonamide derivative.

Materials:

-

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution.

-

Add aniline (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-phenyl-4-(1,3-oxazol-5-yl)benzenesulfonamide.

Applications in Drug Development

The primary utility of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride in drug development is as a scaffold for the synthesis of various enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibitors

Derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonamide have been extensively studied as selective COX-2 inhibitors[9]. One such prominent example is JTE-522, which is a potent and selective COX-2 inhibitor that has undergone clinical trials[9].

Signaling Pathway: Prostaglandin Synthesis

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[10]. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation[10]. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the COX-2 pathway by 4-(oxazol-5-yl)benzenesulfonamide derivatives.

Kinase Inhibitors

The benzenesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors[11]. While specific examples derived directly from the unsubstituted 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride are not extensively documented, related structures have shown inhibitory activity against various kinases. For instance, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma[11]. Additionally, some sulfonamide-based compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs)[12][13].

Potential Signaling Pathways:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. Kinase inhibitors can block signaling at various points in this cascade[14].

-

PI3K/AKT/mTOR Pathway: This is another critical pathway for cell growth and proliferation that is a common target for cancer therapeutics[6].

Conclusion

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a versatile and valuable reagent in medicinal chemistry. Its reactivity is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines to form a diverse range of sulfonamides. These derivatives have shown significant promise as selective COX-2 inhibitors for the treatment of inflammation and pain, and also hold potential as scaffolds for the development of targeted kinase inhibitors for oncology applications. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full therapeutic potential.

References

- 1. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 2. 4-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE | 337508-66-4 [amp.chemicalbook.com]

- 3. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]

- 5. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives, a class of compounds with emerging interest in medicinal chemistry. The document details their synthesis, biological activities, and the experimental protocols for their evaluation, with a focus on anticancer and antimicrobial properties. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

The 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride scaffold is a key pharmacophore that combines the structural features of an oxazole ring and a benzenesulfonamide moiety. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Similarly, the sulfonamide group is a well-established component of numerous therapeutic agents. The unique combination of these two functionalities in 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives makes them attractive candidates for drug discovery programs. This guide focuses on the initial steps of screening these compounds to identify promising leads for further development.

Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide Derivatives

The synthesis of the title compounds typically involves a multi-step process, starting from readily available materials. The general workflow for the synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, a closely related and biologically active class of compounds, is outlined below.[3]

Caption: General workflow for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives.

In Vitro Anticancer Activity

A series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[3] The preliminary screening was performed at a single high dose (10 µM), and the growth inhibition percentage (GI%) was determined.

Quantitative Data

The following table summarizes the growth inhibition data for the most active compounds from the study.[3]

| Compound | Mean GI% | Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM) | Breast Cancer (MDA-MB-468) GI₅₀ (µM) | Melanoma (SK-MEL-5) GI₅₀ (µM) |

| 2 | 77 | 4.56 | 21.0 | 30.3 |

| 3 | 70 | - | - | - |

| 9 | 68 | - | - | - |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.[3]

The study also indicated that the most active compounds exhibited low toxicity, with TGI (Total Growth Inhibition) and LC₅₀ (Lethal Concentration 50%) values greater than 100 µM against all tested cancer cell lines.[3] A COMPARE analysis of compound 2 showed a high correlation (r=0.91) with Tamoxifen, suggesting a potential mechanism of action involving the modulation of estrogen receptors.[3]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI) following their standard protocol.

-

Cell Culture : A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were used.

-

Compound Preparation : The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Procedure :

-

Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

-

The compounds are added at a single concentration (e.g., 10⁻⁵ M) to the wells containing the cells.

-

The plates are incubated for an additional 48 hours.

-

The assay is terminated by the addition of cold trichloroacetic acid (TCA).

-

-

Endpoint Measurement :

-

The cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4 °C.

-

The supernatant is discarded, and the plates are washed with water and air-dried.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis : The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition is calculated as: [ (Ti - Tzero) / (C - Tzero) ] x 100 for concentrations for which Ti >/= Tzero, and [ (Ti - Tzero) / Tzero ] x 100 for concentrations for which Ti < Tzero.

Antimicrobial Activity

While specific data for 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives is limited, the broader class of oxazole-containing compounds has demonstrated significant antimicrobial potential.[1][2][4] Preliminary screening for antimicrobial activity is a crucial step in the evaluation of these derivatives.

General Experimental Protocol: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation : Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation : The standardized microbial suspension is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanism of Action and Screening Workflow

Based on the preliminary data, a potential mechanism of action for the anticancer activity of these compounds involves the modulation of estrogen receptors.[3] The general workflow for the preliminary screening and identification of lead compounds is depicted below.

Caption: A typical workflow for the preliminary screening and lead identification of novel anticancer compounds.

Conclusion

The preliminary screening of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives has revealed their potential as a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. The data presented in this guide highlights the significant in vitro anticancer activity of certain derivatives and provides a framework for their further investigation. The detailed experimental protocols and workflows offer a practical resource for researchers and drug development professionals seeking to explore the therapeutic potential of this interesting class of compounds. Further studies are warranted to elucidate the precise mechanism of action, expand the scope of biological evaluation, and optimize the lead compounds for improved efficacy and safety profiles.

References

Probing the Enigmatic Mechanism of Action: A Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a reactive chemical intermediate containing a benzenesulfonyl chloride moiety appended to an oxazole ring. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with well-defined biological activities. This technical guide explores the speculative mechanisms of action of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride by examining the established pharmacology of structurally related compounds. Two primary, plausible mechanisms are considered: agonism at the beta-3 adrenergic receptor and inhibition of carbonic anhydrase enzymes. A third, less probable, mechanism involving the inhibition of cyclooxygenase-2 is also briefly discussed. This document provides a comprehensive overview of the pertinent signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide future research into the biological effects of this molecule and its derivatives.

Introduction

The 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride molecule (CAS 337508-66-4) is characterized by a sulfonyl chloride group, a highly reactive functional group known to readily react with nucleophiles such as amines to form stable sulfonamides. This reactivity makes it a valuable scaffold in medicinal chemistry for the synthesis of diverse compound libraries. The presence of the oxazole ring, a five-membered heterocycle, is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.

Given the lack of direct experimental data on 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, this guide will extrapolate potential mechanisms of action based on robust evidence from two main classes of structurally analogous compounds:

-

Substituted Oxazole Benzenesulfonamides: Potent and selective agonists of the beta-3 adrenergic receptor.

-

Benzenesulfonamide Derivatives: A well-established class of inhibitors for carbonic anhydrase enzymes.

This analysis aims to provide a foundational framework for researchers to design and execute experiments to elucidate the true biological function of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride and its derivatives.

Speculative Mechanism of Action 1: Beta-3 Adrenergic Receptor Agonism

A compelling body of evidence suggests that benzenesulfonamide derivatives bearing an oxazole moiety can act as potent and selective agonists for the beta-3 adrenergic receptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor (GPCR) primarily expressed in adipose tissue and the detrusor muscle of the bladder. Its activation plays a crucial role in lipolysis and thermogenesis.

Signaling Pathway

Activation of the β3-AR initiates a downstream signaling cascade. The receptor is coupled to both stimulatory (Gs) and inhibitory (Gi) G-proteins. The canonical pathway involves the Gs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. A non-canonical pathway involves Gi-coupling, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.

Structure-Activity Relationship (SAR) Insights

Studies on substituted oxazole benzenesulfonamides have revealed key structural features that govern their agonist activity at the β3-AR. The sulfonamide moiety is crucial for interaction with the receptor. Modifications on the oxazole ring and the phenyl ring of the benzenesulfonamide core significantly impact potency and selectivity over other beta-adrenergic receptor subtypes (β1 and β2). It is plausible that derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride could be designed to optimize these interactions.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of a representative substituted oxazole benzenesulfonamide, demonstrating potent and selective β3-AR agonism.

| Compound | Target | Assay | EC50 (nM) | % Activation | Selectivity (β1/β3) | Selectivity (β2/β3) |

| Cyclopentylethyloxazole 5f[1] | Human β3-AR | cAMP Accumulation | 14 | 84 | 340-fold | 160-fold |

Experimental Protocols

This assay quantifies the ability of a test compound to stimulate the production of cyclic AMP in cells expressing the human β3-AR.

Materials:

-

CHO-K1 cells stably expressing the human β3-AR.

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

-

Test compound (e.g., a sulfonamide derivative of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride) dissolved in DMSO.

-

Reference agonist (e.g., Isoproterenol).

-

cAMP detection kit (e.g., LANCE® Ultra cAMP kit).

Procedure:

-

Cell Plating: Plate the β3-AR expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

-

Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Speculative Mechanism of Action 2: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion within the active site of the enzyme, leading to its inhibition. Given that 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride can be readily converted to its corresponding sulfonamide, this represents a highly plausible mechanism of action.

Mechanism of Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The active site contains a zinc ion coordinated by three histidine residues and a water molecule. In the catalytic cycle, the zinc-bound water is deprotonated to a hydroxide ion, which then acts as a nucleophile to attack carbon dioxide. Sulfonamide inhibitors bind to the zinc ion in a tetrahedral geometry, displacing the catalytic water/hydroxide and preventing substrate binding.

Structure-Activity Relationship (SAR) Insights

The "tail" of the sulfonamide inhibitor, in this case, the 4-(1,3-oxazol-5-yl)phenyl group, plays a crucial role in determining the potency and isoform selectivity of inhibition.[2] The various isoforms of carbonic anhydrase (e.g., CA I, II, IV, IX, XII) have different active site topographies. The oxazole ring and its substitution pattern can form additional interactions with amino acid residues lining the active site cavity, thereby enhancing binding affinity and selectivity for specific isoforms.

Quantitative Data from Structurally Related Compounds

The following table presents inhibition data for several benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | Target Isoform | Inhibition Constant (Ki, nM) |

| Acetazolamide (Standard) | hCA I | 250 |

| hCA II | 12 | |

| hCA IX | 25 | |

| hCA XII | 5.7 | |

| 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative 5c[3] | hCA I | 18.08 |

| hCA II | Potent inhibitor | |

| Benzenesulfonamide-triazole conjugate 7d[4] | hCA I | 47.1 |

| hCA II | 35.9 | |

| hCA IX | 170.0 | |

| hCA XII | 149.9 |

Experimental Protocols

This is a gold-standard method for measuring the catalytic activity of carbonic anhydrase and the inhibitory potency of test compounds.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5.

-

Substrate: CO2-saturated water.

-

pH indicator (e.g., p-nitrophenol).

-

Test compound (e.g., a sulfonamide derivative of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride) dissolved in DMSO.

-

Reference inhibitor (e.g., Acetazolamide).

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Incubate the CA enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

-

Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH shift. The initial rate of the reaction is determined from the linear phase of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Other Potential Mechanisms: Cyclooxygenase-2 Inhibition

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified these compounds as selective inhibitors of cyclooxygenase-2 (COX-2).[5] This suggests a third, albeit less explored, potential mechanism of action for derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. The benzenesulfonamide moiety in these compounds occupies the secondary pocket of the COX-2 active site, a key interaction for selectivity over COX-1.

Experimental Workflow and Logical Relationships